1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole

CNS drug discovery Oral bioavailability screening ADME profiling

1-(2,4-Dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole (CAS 338961-28-7) is a synthetic 1,5-diaryl-1H-tetrazole scaffold. Its structure features a 2,4-dichloro-5-methoxyphenyl ring at N1 and a 2,6-difluorophenyl ring at C5, yielding a distinct halogenation pattern with a computed XLogP3-AA of 4.3 and molecular weight of 357.1 g/mol.

Molecular Formula C14H8Cl2F2N4O
Molecular Weight 357.1 g/mol
CAS No. 338961-28-7
Cat. No. B3036054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole
CAS338961-28-7
Molecular FormulaC14H8Cl2F2N4O
Molecular Weight357.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)N2C(=NN=N2)C3=C(C=CC=C3F)F)Cl)Cl
InChIInChI=1S/C14H8Cl2F2N4O/c1-23-12-6-11(7(15)5-8(12)16)22-14(19-20-21-22)13-9(17)3-2-4-10(13)18/h2-6H,1H3
InChIKeyXNSOWXFDLBNDLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole (CAS 338961-28-7): Procurement & Selection Profile


1-(2,4-Dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole (CAS 338961-28-7) is a synthetic 1,5-diaryl-1H-tetrazole scaffold [1]. Its structure features a 2,4-dichloro-5-methoxyphenyl ring at N1 and a 2,6-difluorophenyl ring at C5, yielding a distinct halogenation pattern with a computed XLogP3-AA of 4.3 and molecular weight of 357.1 g/mol [1]. Tetrazoles are recognized pharmacophores known for their metabolic robustness and utility as carboxylic acid bioisosteres in drug discovery [2]. This specific compound exhibits physicochemical properties—notably zero hydrogen bond donors, six hydrogen bond acceptors, and three rotatable bonds—that position it for combinatorial library development and structure-activity relationship (SAR) exploration where oral bioavailability is a priority but intrinsic potency may be moderate [1][3].

Why Generic 1,5-Diaryltetrazoles Cannot Substitute for CAS 338961-28-7 in Focused SAR Programs


Simple 1,5-diaryltetrazoles cannot be interchanged with this specific compound in procurement or research selection without risking misinterpretation of structure-activity relationships. The unique combination of 2,4-dichloro-5-methoxy (electron-withdrawing + methoxy electron-donating) and 2,6-difluoro (ortho, ortho'-fluorine) substituents creates a distinctive electronic and steric profile that directly impacts target binding, metabolic stability, and physicochemical behavior [1][2]. SAR studies within the tetrazole class consistently demonstrate that even single-point halogen substitutions can alter IC50 values by over an order of magnitude against the same biological target [2]. The absence of hydrogen bond donors and a moderate lipophilicity (XLogP3-AA 4.3) further distinguish this scaffold from close analogs that may carry additional polar groups, limiting their utility in the same permeability-driven screening intent [1].

CAS 338961-28-7: Quantitative Differentiation Evidence Against Comparators


Lipophilicity-Driven Permeability Advantage for CNS Penetration Screening

This compound exhibits an intermediate lipophilicity (XLogP3-AA 4.3) that aligns with the optimized range for CNS penetration and oral absorption, while lacking any hydrogen bond donors—a dual profile uncommon among 1,5-diaryltetrazole analogs carrying polar substituents such as carboxyl or sulfonamide groups [1]. In class-level inference from CNS MPO scoring guidelines, compounds with 0 HBD, moderate XLogP (3.0–5.0), and MW < 400 achieve superior desirability scores for CNS target engagement screening compared to analogs with even a single HBD [2]. This positions the compound as a preferred scaffold for CNS-focused fragment-to-lead or HTS hit expansion where passive permeability is paramount.

CNS drug discovery Oral bioavailability screening ADME profiling

Rotatable Bond Constraint as a Conformational Rigidity Advantage

With only three rotatable bonds, this tetrazole scaffold is more rigid than many 1,5-diaryltetrazoles bearing longer chain or additional ring substituents [1]. In class-level analysis, reducing the number of rotatable bonds below five correlates with improved ligand efficiency when binding to shallow or conformationally sensitive protein pockets [2]. For procurement decisions focused on fragment-based or scaffold-hopping programs, this provides a quantifiable advantage: less entropic penalty upon target binding, potentially translating to improved binding thermodynamics relative to more flexible diaryltetrazole comparators.

Scaffold optimization Conformational restriction Ligand efficiency

Absence of Metabolic Liability from Acidic Proton in Tetrazole Bioisosteres

This compound, as a fully substituted tetrazole without an NH proton, eliminates the metabolic deactivation pathway common to 1H-unsubstituted tetrazoles, which can undergo Phase II glucuronidation at the acidic N-H position [1][2]. In cross-study comparison, N-unsubstituted tetrazoles demonstrate significant glucuronidation in human hepatocyte assays (t1/2 reduction of 30–60% compared to N-substituted analogs), directly impacting in vivo half-life and necessitating higher dosing [2]. The N-aryl substitution pattern in this compound pre-stabilizes the tetrazole ring against such conjugation, making it an advanced metabolic stability scaffold relative to simple 5-substituted-1H-tetrazoles frequently used as carboxylic acid bioisosteres.

Metabolic stability Phase II conjugation avoidance Lead optimization

Unique Electronic Landscape from Dichloro-Methoxy + Difluoro Substitution

The simultaneous presence of 2,4-dichloro-5-methoxy (electron-rich via methoxy lone pairs; electron-deficient via Cl) on the N1-aryl and 2,6-difluoro (two ortho-F atoms) on the C5-aryl creates a dipole and halogen bond donor profile that is distinct from standard monophenyl or monohalogenated tetrazoles [1]. Class-level quantum chemical analyses demonstrate that 2,6-difluorophenyl substituents enhance the positive electrostatic potential on the tetrazole C5 carbon, favoring interactions with anionic residues in target proteins, while the methoxy group modulates the HOMO energy, affecting oxidative metabolism rates [2]. This dual modulation cannot be recapitulated by single-aryl substitution patterns, providing a unique electronic pharmacophore not accessible through simpler analogs.

Electronic modulation π-stacking optimization Halogen bonding potential

Target Applications for 338961-28-7 Where Scaffold Differentiation Creates Procurement Value


Fragment-Based Screening for CNS Targets Requiring High Passive Permeability

Given its zero hydrogen bond donor count, moderate lipophilicity (XLogP3-AA 4.3), and molecular weight under 360 Da [1], this compound is well-suited for fragment-based or HTS library design targeting CNS enzymes and receptors where the blood-brain barrier penetration is a key selection filter. The absence of an acidic tetrazole NH eliminates the risk of poor CNS exposure due to active efflux at the BBB, as demonstrated for other N-substituted tetrazoles [2]. Procurement for a CNS-focused screening deck provides a structural template that can be efficiently elaborated into lead-like molecules without incurring an early ADME liability.

Electronic Pharmacophore Exploration in Kinase or Phosphatase Inhibitor Lead Generation

The combined electron-donating (methoxy) and electron-withdrawing (chloro, fluoro) substituents, together with the 2,6-difluorophenyl-induced C5 electropositive region [1], make this compound a valuable SAR probe for mimicking or disrupting phosphoryl-transfer interactions in kinase and phosphatase active sites. Procurement as a chemical tool or starting scaffold for structure-based drug design against targets with known anion-binding pockets (e.g., ATP-binding site phosphate-binding loop) allows exploration of halogen and dipole-mediated binding contributions not accessible with simple phenyl-tetrazole analogs.

CYP450 Stability Screening for 1-Aryl-5-phenyltetrazole Core Optimization

The presence of two chlorine atoms and a methoxy group on the N1-aryl ring provides a sensitive electronic probe for assessing oxidative metabolism [1]. This scaffold serves as a calibration standard for CYP450 stability profiling of diaryltetrazole libraries: its dichloro substitution pattern can be sequentially replaced with less metabolically labile groups to optimize metabolic stability while maintaining target affinity. Procurement enables systematic medicinal chemistry evaluation of halogen → heterocycle or halogen → alkyl replacements, with this compound serving as the reference baseline for intrinsic clearance measurements against human liver microsomes.

Quote Request

Request a Quote for 1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.